1-Benzocyclobutenecarbonitrile

Description

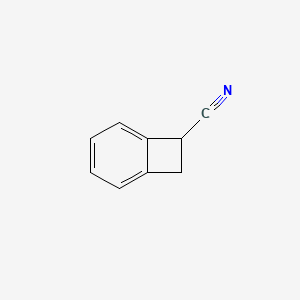

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIDKRPZJBUHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987531 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6809-91-2 | |

| Record name | 1-Benzocyclobutenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzocyclobutenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzocyclobutenecarbonitrile: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, certain structural motifs stand out for their unique combination of stability and latent reactivity. 1-Benzocyclobutenecarbonitrile, a molecule of significant interest to researchers in both medicinal chemistry and materials science, is a prime example. Its deceptively simple structure—a benzene ring fused to a strained four-membered cyclobutane ring bearing a nitrile group—belies its rich and versatile chemical behavior. This guide provides an in-depth exploration of this compound, from its fundamental properties to its advanced applications, offering field-proven insights for professionals in drug development and chemical research.

The core utility of benzocyclobutene derivatives stems from their ability to undergo a thermally induced electrocyclic ring-opening.[1][2] This process transforms the kinetically stable benzocyclobutene into a highly reactive o-xylylene (or o-quinodimethane) intermediate.[3] This transient diene is primed for a host of subsequent transformations, most notably [4+2] cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks.[2][4] It is this function as a "masked diene" that makes this compound a powerful synthon in the chemist's toolbox.

This document will detail the nomenclature and structural characteristics of the title compound, survey both classical and contemporary synthetic methodologies, dissect its hallmark reactivity with a focus on mechanistic principles, and highlight its applications in the synthesis of pharmacologically active agents and advanced polymers.

Nomenclature and Physicochemical Properties

A clear understanding of a molecule begins with its unambiguous identification and a summary of its key physical constants.

IUPAC Name and Structure

The formal IUPAC name for this compound is bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile .[5] It is also commonly referred to as 1-cyanobenzocyclobutene.

-

CAS Number: 6809-91-2[6]

-

Molecular Formula: C₉H₇N[6]

-

Molecular Weight: 129.16 g/mol [7]

-

Structure:

Structure of this compound. Source: PubChem CID 138838 [5]

Physicochemical and Spectroscopic Data

The physical and spectroscopic data are crucial for the identification, purification, and handling of the compound in a laboratory setting.

| Property | Value | Source |

| Physical Form | Liquid | [7] |

| Boiling Point | 88 °C @ 1.3 mmHg | [7] |

| Density | 1.055 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.5479 | [7] |

| IR (Nitrile Stretch, ν) | ~2240-2260 cm⁻¹ (Typical for nitriles) | General Spectroscopic Data |

| Mass Spec (EI) | m/z 129 (M+), 102, 103 | [8] |

Synthesis of this compound

The synthesis of benzocyclobutenes has been a topic of considerable research, with methods evolving from classical elimination reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance for specific reagents.

Classical Synthesis via Aryne Intermediate

A robust and scalable method for preparing this compound involves the ring closure of o-chlorohydrocinnamonitrile. This method, detailed in Organic Syntheses, is a trusted, field-proven protocol that proceeds via an aryne intermediate. The causality behind this choice is its reliability and suitability for large-scale preparations using commercially available reagents.

The workflow involves the generation of an aryne from an aryl halide, followed by an intramolecular cyclization initiated by a side-chain carbanion.

Experimental Protocol: Synthesis from o-Chlorohydrocinnamonitrile

This protocol is adapted from a procedure published in Organic Syntheses, a source known for its rigorously vetted and reproducible methods.

Step-by-Step Methodology:

-

Apparatus Setup: A 2-liter three-necked flask is thoroughly dried and equipped with a mechanical stirrer, a dry-ice condenser, and a nitrogen inlet in a well-ventilated fume hood.

-

Reagent Addition: Under a positive pressure of nitrogen, 62.5 g (1.60 moles) of commercial sodium amide (NaNH₂) is added to the flask.

-

Solvent Condensation: The condenser is filled with a dry ice/acetone slurry, and approximately 400 mL of anhydrous liquid ammonia is condensed into the flask.

-

Substrate Addition: The nitrogen inlet is replaced with a dropping funnel containing 167.5 g (1.0 mole) of o-chlorohydrocinnamonitrile. The substrate is added dropwise to the stirred sodium amide suspension over 30 minutes.

-

Reaction: The dark green reaction mixture is stirred vigorously for 3 hours at reflux (-33 °C).

-

Quenching: The reaction is carefully quenched by the portion-wise addition of 96 g (1.2 moles) of solid ammonium nitrate.

-

Workup: The ammonia is allowed to evaporate overnight. 300 mL of water is cautiously added to the residue. The organic layer is extracted with chloroform (2 x 160 mL).

-

Purification: The combined chloroform extracts are washed with 5% HCl and water, then dried over anhydrous sodium sulfate. The chloroform is removed by distillation. The resulting crude liquid is purified by vacuum distillation, collecting the fraction boiling at 100–101 °C (3 mmHg) to yield this compound.

Modern Synthetic Approaches

While classical methods are robust, modern research focuses on improving efficiency, functional group tolerance, and atom economy. A recent breakthrough from the lab of Jin-Quan Yu at Scripps Research utilizes a palladium-catalyzed C-H activation strategy to construct the benzocyclobutene core. This method couples readily available aliphatic acids with dihaloarenes, representing a significant advancement in the field. [3]While not a direct synthesis of the title compound, this approach highlights the cutting-edge of benzocyclobutene synthesis and offers a pathway to diverse derivatives that would be difficult to access otherwise.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its strained four-membered ring.

Thermal Ring-Opening to an o-Xylylene

Upon heating to temperatures typically above 180 °C, benzocyclobutenes undergo a concerted, conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene intermediate. [1][2]This transformation is governed by the Woodward-Hoffmann rules for pericyclic reactions. [9]The driving force is the release of the approximately 26 kcal/mol of ring strain in the cyclobutene ring, even though this temporarily disrupts the aromaticity of the benzene ring.

The nitrile group in this compound is an electron-withdrawing group. Studies have shown that substituents on the cyclobutene ring can significantly influence the activation energy of the ring-opening process, with a combination of electron-donating and electron-withdrawing groups lowering the required temperature. [10]

Trapping via [4+2] Cycloaddition (Diels-Alder Reaction)

The transient o-xylylene is an electron-rich diene and readily participates in [4+2] cycloaddition reactions with a wide range of dienophiles. [3][4]This two-stage sequence—thermal ring-opening followed by an in-situ Diels-Alder reaction—provides a powerful method for constructing tetralin and other complex polycyclic systems with high stereocontrol.

The overall transformation is as follows:

Sources

- 1. Electrocyclic reaction - Wikipedia [en.wikipedia.org]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound = 95 6809-91-2 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1-Benzocyclobutenecarbonitrile reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 1-Benzocyclobutenecarbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis. We will delve into its fundamental properties, stability considerations, and core reactivity, with a particular focus on the mechanistic principles that govern its synthetic utility. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique chemical behavior of this strained ring system.

Introduction: The Synthetic Potential of a Strained Ring System

This compound (1-BCBC), also known by its IUPAC name bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, is a colorless to light yellow liquid organic compound.[1] Its structure is characterized by the fusion of a cyclobutene ring with a benzene ring, and a nitrile group at the benzylic position of the four-membered ring. This seemingly simple molecule is a powerhouse in synthetic chemistry, primarily due to the inherent ring strain of the cyclobutene moiety. This strain is the driving force behind its most important chemical transformation: the thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can be trapped in situ, most notably in cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks. Its utility is highlighted by its role as a key intermediate in the synthesis of pharmaceuticals like Ivabradine.[2][3]

Physicochemical Properties and Stability

A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in synthesis. This compound is a relatively stable compound under standard laboratory conditions but requires careful handling to maintain its integrity.

Physical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6809-91-2 | [1][4] |

| Molecular Formula | C₉H₇N | [1][5][6] |

| Molecular Weight | 129.16 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow solid/liquid | [1][4] |

| Boiling Point | 88 °C at 1.3 mmHg | [1][4][5] |

| Density | 1.055 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5479 | [1][4] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

Stability and Storage Considerations

While stable at room temperature, the primary concern for the long-term storage of this compound is its propensity to undergo thermal ring-opening. To preserve its integrity, it should be stored in a cool, well-ventilated area, away from direct heat sources.[2] For prolonged storage, refrigeration is recommended. The compound is also sensitive to strong acids and bases, which can catalyze decomposition or unwanted side reactions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Core Reactivity: The Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by the reactivity of its strained four-membered ring. Under thermal activation, it undergoes a predictable and synthetically powerful transformation.

Thermal Electrocyclic Ring-Opening

The cornerstone of this compound's reactivity is its thermal electrocyclic ring-opening to form a transient o-quinodimethane intermediate. This reaction is a classic example of a pericyclic reaction, governed by the principles of orbital symmetry.[7] The high ring strain of the cyclobutene ring provides the thermodynamic driving force for this transformation.[8]

The process is a concerted reaction where the σ-bond of the four-membered ring cleaves, and the π-system rearranges to form a conjugated diene fused to the aromatic ring. For a 4π-electron system like cyclobutene, the Woodward-Hoffmann rules predict a conrotatory opening under thermal conditions.[7][9] This means the substituents on the breaking bond rotate in the same direction (both clockwise or both counter-clockwise) during the ring-opening process.

Caption: Thermal ring-opening of 1-BCBC to its reactive intermediate.

This in situ generation of the o-quinodimethane is critical; these intermediates are typically too reactive to be isolated but serve as potent reactants for subsequent transformations.[8]

Cycloaddition Reactions: Building Polycycles

The generated o-quinodimethane is an electron-rich diene, making it an excellent partner in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[10][11] This is the most common and synthetically valuable application of this compound. By performing the reaction in the presence of a suitable dienophile, the transient intermediate is trapped efficiently to form a new, stable six-membered ring.

This strategy provides a powerful method for constructing complex polycyclic and heterocyclic systems with high stereocontrol. The choice of dienophile dictates the structure of the final product.

Caption: Trapping of the intermediate via a [4+2] cycloaddition.

Applications in Pharmaceutical and Materials Synthesis

The unique reactivity profile of this compound and its derivatives makes them valuable intermediates.

-

Pharmaceutical Synthesis : As previously mentioned, substituted benzocyclobutenecarbonitriles are key building blocks for synthesizing complex drug molecules. A prominent example is 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, which serves as a critical intermediate in the manufacturing of Ivabradine, a medication used to treat heart conditions.[2][3] This underscores the importance of the benzocyclobutene scaffold in medicinal chemistry.

-

Polymer Chemistry : Benzocyclobutene (BCB)-based monomers are used to create high-performance thermosetting polymers. The thermal ring-opening of the BCB unit allows for cross-linking, resulting in polymers with excellent thermal stability, low dielectric constants, and high mechanical strength.[12] The introduction of a cyano group can lower the curing temperature and enhance the properties of the resulting polymer, such as increasing its glass transition temperature and mechanical strength.[12]

Exemplary Experimental Protocol: Diels-Alder Reaction

To illustrate the practical application of the principles discussed, the following is a representative, self-validating protocol for a Diels-Alder reaction.

Objective: To synthesize a dihydronaphthalene derivative via the thermal ring-opening of this compound and subsequent trapping with N-phenylmaleimide.

Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a suitable high-boiling, inert solvent (e.g., o-xylene or toluene).

-

Causality: An excess of the dienophile is used to ensure efficient trapping of the transient o-quinodimethane, minimizing potential dimerization or side reactions of the intermediate. The inert atmosphere prevents oxidation at high temperatures.

-

-

Thermal Activation: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature.

-

Causality: The high temperature provides the necessary activation energy for the electrocyclic ring-opening of the benzocyclobutene ring system.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the formation of the product spot.

-

Self-Validation: Consistent monitoring confirms that the reaction is proceeding as expected and allows for determination of the reaction endpoint, preventing thermal degradation of the product from prolonged heating.

-

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure cycloadduct.

-

Self-Validation: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the dihydronaphthalene derivative, validating the predicted [4+2] cycloaddition pathway.

-

This protocol provides a robust framework that can be adapted for various dienophiles, showcasing the modularity and synthetic power of this compound.

References

-

Que, X., Qiu, Z., & Yan, Y. (2019). Synthesis and properties of benzocyclobutene-terminated imide-containing cyano group. High Performance Polymers. [Link]

-

Exploring 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile: Properties and Applications. (n.d.). Geshem. [Link]

-

This compound CAS NO. 6809-91-2 C9H7N. (n.d.). Shijiazhuang Chiru Enterprise Co., LTD. [Link]

-

This compound. (n.d.). ChemWhat. [Link]

-

Scope of cycloaddition with cyclobutanes 1 b–d with acetonitrile and/or benzonitrile. (n.d.). Wiley Online Library. [Link]

-

This compound | C9H7N. (n.d.). PubChem. [Link]

-

Cycloaddition. (n.d.). Wikipedia. [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

-

Balaure, P. C., et al. (2000). “Ring Opening Reactions in Benzocyclobutenonic Systems”. Revue Roumaine de Chimie. [Link]

-

Liu, R., & Morken, J. P. (2017). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. [Link]

-

Alabugin, I. V., et al. (2011). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC. [Link]

-

Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

-

Thermal ring opening reaction of cyclobutenes, reaction set (21 reactions) analyzed in this study. (n.d.). ResearchGate. [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. [Link]

-

14.3: Stereochemistry of Thermal Electrocyclic Reactions. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 2. innospk.com [innospk.com]

- 3. 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile | 35202-54-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound = 95 6809-91-2 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cycloaddition - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and properties of benzocyclobutene-terminated imide-containing cyano group | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Frontier Molecular Orbital Analysis of 1-Benzocyclobutenecarbonitrile: Implications for Reactivity and Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the frontier molecular orbitals (FMOs) of 1-benzocyclobutenecarbonitrile, a molecule of significant interest in organic synthesis and medicinal chemistry. By elucidating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics, we can predict and understand the molecule's reactivity, electronic properties, and potential as a pharmacophore. This document details the theoretical underpinnings of FMO theory, outlines a robust computational methodology for its analysis using Density Functional Theory (DFT), and discusses the profound influence of the electron-withdrawing cyano group on the electronic structure of the benzocyclobutene core. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in harnessing the unique chemical properties of this compound.

Introduction: The Significance of Frontier Molecular Orbitals

In the landscape of modern chemistry and drug development, a molecule's utility is intrinsically linked to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity theory, posits that the majority of chemical reactions and electronic transitions are governed by the interactions between the HOMO and the LUMO of the participating molecules.[1][2] The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity.[3][4] Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor, dictating the molecule's electrophilicity.[3][4]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.[5] For drug development professionals, understanding the FMOs of a lead compound is paramount, as it provides insights into its potential binding mechanisms with biological targets and its metabolic stability.

This compound (1-BCBCN) is a fascinating molecule that combines the strained, reactive four-membered ring of benzocyclobutene with the strongly electron-withdrawing nitrile (cyano) group.[6][7] This unique combination imparts distinctive electronic properties that are ripe for exploration. This guide will systematically dissect the FMOs of 1-BCBCN to provide a predictive framework for its chemical behavior.

Theoretical & Computational Methodology

To obtain a reliable understanding of the FMOs of 1-BCBCN, a computational approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[4][8]

Computational Protocol

A standard and well-validated computational protocol is essential for ensuring the accuracy and reproducibility of the results. The following step-by-step methodology outlines the process for performing a FMO analysis of 1-BCBCN.

Step 1: Molecular Geometry Optimization The first step involves obtaining the lowest energy conformation of the 1-BCBCN molecule. This is achieved through a geometry optimization calculation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good description of the electronic structure of organic molecules.[5][9]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a high level of accuracy for both the geometry and electronic properties.[5]

-

Solvation Model: To simulate a realistic chemical environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like acetonitrile or water.[9]

Step 2: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Frontier Molecular Orbital Analysis With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies. The HOMO and LUMO energies are then extracted.

Step 4: Visualization of Molecular Orbitals The spatial distribution of the HOMO and LUMO is visualized to understand their localization and symmetry. This provides crucial information about the regions of the molecule most likely to participate in electron donation and acceptance.

Diagram: Computational Workflow for FMO Analysis

Caption: A schematic of the computational workflow for the Frontier Molecular Orbital analysis of this compound.

Frontier Molecular Orbital Analysis of this compound

The Electronic Influence of the Cyano Group

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance stabilization of negative charge (a negative mesomeric effect).[10] When attached to an aromatic ring, the cyano group significantly influences the energy levels of the frontier molecular orbitals.

-

Stabilization of both HOMO and LUMO: The electron-withdrawing nature of the cyano group lowers the energy of both the HOMO and the LUMO.[11][12] This is a general trend observed in aromatic systems substituted with electron-withdrawing groups.

-

Greater effect on the LUMO: Typically, the LUMO energy is lowered more significantly than the HOMO energy upon substitution with an electron-withdrawing group.[12] This leads to a reduction in the HOMO-LUMO gap.

-

Localization of the LUMO: The LUMO is expected to have significant localization on the cyano group and the carbon atom of the aromatic ring to which it is attached, reflecting the electrophilic character of this region.

Predicted FMO Characteristics of 1-BCBCN

Based on the principles outlined above, we can predict the following characteristics for the frontier molecular orbitals of this compound:

| Property | Predicted Value/Characteristic |

| HOMO Energy | Expected to be relatively low (more negative) compared to unsubstituted benzocyclobutene, indicating a higher ionization potential and reduced nucleophilicity of the π-system. The HOMO is likely to be distributed primarily over the benzene ring. |

| LUMO Energy | Expected to be significantly lowered due to the strong electron-withdrawing effect of the cyano group. This suggests that 1-BCBCN will be a good electron acceptor and susceptible to nucleophilic attack. The LUMO will likely have a high coefficient on the carbon atom of the nitrile group and the adjacent carbon of the benzocyclobutene ring. |

| HOMO-LUMO Gap (ΔE) | The energy gap is predicted to be smaller than that of unsubstituted benzocyclobutene. This suggests that 1-BCBCN may exhibit a red-shifted UV-Vis absorption spectrum compared to the parent compound and will be more reactive. |

| Reactivity Prediction | The low-lying LUMO indicates that 1-BCBCN will be reactive towards nucleophiles. The strained four-membered ring of the benzocyclobutene moiety is already prone to ring-opening reactions, and the presence of the electron-withdrawing cyano group is expected to further facilitate this process under certain conditions. The molecule's primary mode of reaction as an electrophile will be through its LUMO. |

Diagram: Conceptual HOMO-LUMO Interaction

Caption: A conceptual diagram illustrating the interaction between the HOMO of a nucleophile and the LUMO of this compound.

Implications for Drug Development and Organic Synthesis

The FMO analysis of this compound provides valuable insights for its application in several scientific domains.

-

Medicinal Chemistry: The benzocyclobutene moiety is present in several bioactive natural products and medicinally relevant molecules. The nitrile group is also a common functional group in pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The predicted electronic properties of 1-BCBCN make it an interesting scaffold for the design of novel therapeutic agents. Its electrophilic nature could be exploited for covalent inhibition of specific protein targets.

-

Organic Synthesis: this compound is a valuable intermediate in organic synthesis.[6] Its reactivity profile, as elucidated by FMO analysis, can guide the design of synthetic routes. For instance, its susceptibility to nucleophilic attack can be utilized to introduce a variety of functional groups. Furthermore, the strained ring can undergo thermal or photochemical ring-opening to form highly reactive o-quinodimethanes, which can then participate in cycloaddition reactions to construct complex molecular architectures.

-

Materials Science: The electronic properties of 1-BCBCN, particularly its relatively small HOMO-LUMO gap, suggest potential applications in the development of organic electronic materials. The ability to tune the electronic properties through the introduction of substituents makes benzocyclobutene derivatives attractive building blocks for polymers and small molecules with tailored optoelectronic characteristics.

Conclusion

This technical guide has provided a comprehensive frontier molecular orbital analysis of this compound based on established theoretical principles and computational methodologies. The presence of the electron-withdrawing cyano group is predicted to significantly lower the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This results in a smaller HOMO-LUMO gap and renders the molecule a potent electrophile. These insights into the electronic structure and reactivity of 1-BCBCN are crucial for its strategic application in drug discovery, organic synthesis, and materials science. Further experimental validation of these theoretical predictions will undoubtedly open up new avenues for the utilization of this versatile molecule.

References

-

Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (Source: Scientific Reports) URL: [Link]

-

Impact of Cyano and Fluorine Group Functionalization on the Optoelectronic and Photovoltaic Properties of Donor-Acceptor-π -A Systems. (Source: Journal of the Korean Ceramic Society) URL: [Link]

-

Cyano-capped molecules: versatile organic materials. (Source: RSC Publishing) URL: [Link]

-

Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (Source: Chemical Review and Letters) URL: [Link]

-

Effect of Systematically Tuning Conjugated Donor Polymer Lowest Unoccupied Molecular Orbital Levels via Cyano Substitution on Organic Photovoltaic Device Performance. (Source: ACS Publications) URL: [Link]

-

STUDY OF THE EFFECT OF CYANO SUBGROUP ON THE ELECTRONIC PROPERTIES OF AZULENE MOLECULE:B3LYP-DFT CALCULATION. (Source: European Scientific Journal) URL: [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. (Source: ResearchGate) URL: [Link]

-

Density functional theory (DFT) investigation of molecular structure and frontier molecular orbitals (FMOs) of P-N,N-dimethylaminobenzylidenemalononitrile (DBM). (Source: PubMed) URL: [Link]

-

This compound | C9H7N | CID 138838. (Source: PubChem) URL: [Link]

-

frontier molecular orbital analysis - YouTube. (Source: YouTube) URL: [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (Source: ACS Publications) URL: [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (Source: ChemRxiv) URL: [Link]

-

Frontier molecular orbital theory - Wikipedia. (Source: Wikipedia) URL: [Link]

-

Article - SciELO. (Source: SciELO) URL: [Link]

-

frontier molecular orbital analysis - YouTube. (Source: YouTube) URL: [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory - Chemistry LibreTexts. (Source: Chemistry LibreTexts) URL: [Link]

-

This compound - the NIST WebBook. (Source: NIST WebBook) URL: [Link]

-

DFT investigates the mechanisms of cross-dehydrogenative coupling between heterocycles and acetonitrile: Molecular Physics - Taylor & Francis Online. (Source: Taylor & Francis Online) URL: [Link]

-

Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C | Request PDF. (Source: ResearchGate) URL: [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (Source: Master Organic Chemistry) URL: [Link]

-

Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. (Source: Scientific & Academic Publishing) URL: [Link]

-

Accurate Calculation of Absolute One-Electron Redox Potentials of Some para-Quinone Derivatives in Acetonitrile. (Source: Open Research Repository) URL: [Link]

-

UV-Vis Spectroscopy - Edinburgh Instruments. (Source: Edinburgh Instruments) URL: [Link]

-

DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. (Source: Preprints.org) URL: [Link]

-

BJOC - Search Results - Beilstein Journals. (Source: Beilstein Journals) URL: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density functional theory (DFT) investigation of molecular structure and frontier molecular orbitals (FMOs) of P-N,N-dimethylaminobenzylidenemalononitrile (DBM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 7. This compound [webbook.nist.gov]

- 8. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]

- 11. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

1-Benzocyclobutenecarbonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Management of 1-Benzocyclobutenecarbonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (BCN). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of the risks associated with this compound and the rationale behind its safe management.

Compound Profile and Intrinsic Hazards

This compound (CAS No. 6809-91-2) is a versatile intermediate in organic synthesis, notable for its unique structural motifs: a strained cyclobutane ring fused to a benzene ring, and a nitrile functional group.[1][2] This structure is the very source of its synthetic utility and, concurrently, its inherent hazards.

-

The Strained Ring System: The fusion of the four-membered cyclobutane ring to the aromatic system creates significant ring strain. This makes the molecule susceptible to thermal or chemical ring-opening, which can generate highly reactive o-quinodimethane intermediates. This reactivity is synthetically useful but poses a risk of uncontrolled reactions if not properly managed.[3]

-

The Nitrile Group: The cyano (-C≡N) group introduces toxicological risks. While aryl nitriles are generally more stable in the body than their aliphatic counterparts, they can metabolize to release cyanide ions or decompose under fire conditions to produce highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).[4][5]

This dual nature necessitates a rigorous and informed approach to its handling.

Physicochemical and Toxicological Data Summary

The following tables summarize the critical data for this compound, compiled from authoritative safety data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 6809-91-2 | [6] |

| Molecular Formula | C₉H₇N | [1][6] |

| Molecular Weight | 129.16 g/mol | [1][6] |

| Appearance | Colorless to light yellow solid or liquid | [1][7] |

| Boiling Point | ~88 °C @ 1.3 mmHg | [1][7] |

| Density | ~1.055 g/mL at 25 °C | [1][7] |

| Flash Point | >113 °C (235.4 °F) - closed cup | [6] |

| GHS Hazard Classification | Hazard Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4][8] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6][8] |

| Signal Word | - | Warning | [6][8] |

The Core of Safety: Risk Assessment and Mitigation

A proactive safety culture is paramount. The handling of any reactive chemical must begin with a thorough risk assessment. The following workflow provides a self-validating system for managing this compound in a laboratory setting.

Caption: Risk Assessment and Management Cycle for BCN.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of vapors or dust.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Work areas should be kept away from air recirculation systems.[10]

-

Glove Box: For reactions requiring strict inert atmospheres or for handling larger quantities, a glove box is recommended to minimize exposure and prevent degradation of the compound.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a mandatory supplement to engineering controls. The selection must be based on the potential for exposure.[11]

| Protection Type | Specification | Rationale and Causality |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6][12] | Protects against splashes and vapors that can cause serious eye irritation. A face shield is necessary when there is a significant splash risk.[9] |

| Hand Protection | Nitrile gloves for incidental contact. Change gloves immediately if contaminated.[9] | Provides a barrier against dermal absorption, which is a key exposure route. Nitrile offers good resistance for incidental contact, but compatibility should be verified for prolonged use.[5] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[10][12] | Protects skin from accidental contact and splashes. Prevents the compound from being carried outside the lab on personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge (e.g., ABEK type) may be required for spill cleanup or if engineering controls fail.[6][13] | This is a secondary control measure for non-routine situations where vapor or aerosol concentrations may exceed exposure limits. |

Administrative Controls: Procedures and Practices

-

Access Control: Store this compound in a locked, designated, and well-ventilated area accessible only to authorized personnel.[4][14]

-

Labeling: All containers must be clearly labeled with the chemical name, GHS pictograms, and hazard statements.[11]

-

Waste Disposal: Dispose of waste in a dedicated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous chemical waste disposal.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental integrity.

Protocol: Safe Weighing and Dispensing

-

Preparation: Don all required PPE (goggles, lab coat, nitrile gloves).

-

Work Area: Set up a clean workspace inside a certified chemical fume hood. Place an analytical balance within the hood if possible, or weigh in the hood and transfer to a tared, sealed container.

-

Dispensing: Use a spatula to carefully transfer the required amount of this compound from the stock bottle to a secondary container. Avoid creating dust or splashing the liquid.

-

Sealing: Immediately and securely cap both the stock bottle and the secondary container.

-

Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of contaminated wipes in the designated hazardous waste container.

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[10]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15] Some suppliers recommend refrigerated storage (2-10 °C) and protection from light.[14]

-

Incompatible Materials: Keep away from the following materials to prevent violent reactions or decomposition:

Emergency Response: A Validated Plan

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.

Caption: Decision Tree for Emergency Response to a BCN Incident.

Protocol: First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[17] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[13][18] Seek medical attention if irritation persists.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]

-

Inhalation: Move the exposed person to fresh air.[18] If not breathing, give artificial respiration.[18] Seek medical attention.[18]

-

Ingestion: Do NOT induce vomiting.[17] Never give anything by mouth to an unconscious person.[18] Rinse mouth with water and seek immediate medical attention.

Protocol: Spill and Leak Cleanup

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, working from upwind if possible.[14]

-

Contain: Prevent further leakage or spillage if it is safe to do so.[17]

-

Absorb: For liquid spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[19] For solid spills, carefully sweep or shovel into a suitable container, avoiding dust generation.[13][18]

-

Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for disposal.[18]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety officer or supervisor.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[17][18]

-

Hazards from Combustion: Burning may produce hazardous combustion gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Highly toxic hydrogen cyanide gas may also be formed.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][19]

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

MSDS of Benzocyclobutene. (2020, August 24). Capot Chemical Co., Ltd. Retrieved from [Link]

-

Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]

-

Exploring 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile: Properties and Applications. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Nitriles. (n.d.). CDC Stacks. Retrieved from [Link]

-

This compound CAS NO. 6809-91-2. (n.d.). Watson International Ltd. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

-

The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, March 6). Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C498D74C32252C0080258AEE0054F118/ File/12290085.pdf)

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

-

Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

Sources

- 1. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 2. scbt.com [scbt.com]

- 3. CAS # 35202-54-1, 4,5-Dimethoxy-1-cyanobenzocyclobutane, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound CAS#: 6809-91-2 [m.chemicalbook.com]

- 8. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.upei.ca [files.upei.ca]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. One moment, please... [chemicals.co.uk]

- 12. echemi.com [echemi.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. innospk.com [innospk.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. capotchem.cn [capotchem.cn]

- 19. ProductCode: 470035 Product Name: [msdspds.castrol.com]

Methodological & Application

The Strategic Application of 1-Benzocyclobutenecarbonitrile as a Dienophile in Diels-Alder Reactions: A Guide for Researchers

Introduction: Unveiling the Potential of a Strained Dienophile

In the vast and intricate world of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceutical agents.[1][2][3] The judicious choice of both the diene and the dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This guide focuses on a dienophile of particular interest: 1-benzocyclobutenecarbonitrile. Its unique structural feature, a strained four-membered ring fused to a benzene ring, coupled with the electron-withdrawing nitrile group, imparts distinct reactivity that can be strategically harnessed for the synthesis of complex polycyclic architectures.[4][5]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the reactivity of this compound in Diels-Alder reactions. We will delve into the mechanistic nuances, explore the factors influencing stereoselectivity and regioselectivity, and present practical, field-proven methodologies for its application.

Core Principles: Why this compound is a Dienophile of Choice

The efficacy of a dienophile in a normal-electron-demand Diels-Alder reaction is largely dictated by the presence of electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6][7] this compound is an exemplary dienophile due to two key features:

-

The Electron-Withdrawing Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing substituent.[8] This inductively and resonantly withdraws electron density from the double bond of the cyclobutene ring, making it more electrophilic and thus more susceptible to nucleophilic attack by the diene.[9]

-

Ring Strain: The inherent strain of the four-membered cyclobutene ring is a significant driving force for the reaction.[10] The transition from an sp²-hybridized carbon in the strained ring to a more stable, less strained sp³-hybridized carbon in the resulting cyclohexene adduct contributes favorably to the reaction thermodynamics.

This combination of electronic activation and strain release makes this compound a highly reactive dienophile, capable of participating in cycloadditions under relatively mild conditions.

Mechanistic Overview: A Concerted and Stereospecific Pathway

The Diels-Alder reaction of this compound proceeds through a concerted, pericyclic mechanism.[1][7] This means that the formation of the two new sigma bonds occurs in a single transition state, without the formation of any discrete intermediates.[11] This concerted nature has profound implications for the stereochemistry of the product. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is faithfully transferred to the product.[6]

Figure 1: A simplified workflow of the Diels-Alder reaction.

Application Notes and Protocols

The following sections provide detailed protocols for the Diels-Alder reaction of this compound with representative dienes. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Reaction with Cyclopentadiene

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation.[12] Its reaction with this compound provides a straightforward entry into functionalized, bridged bicyclic systems.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 7.74 mmol) in 10 mL of toluene.

-

Diene Addition: To the stirred solution, add freshly cracked cyclopentadiene (0.77 g, 11.6 mmol, 1.5 equivalents). Note: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene, and must be "cracked" by heating to regenerate the monomer before use.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired adduct.

Expected Outcome: The reaction is expected to proceed with high yield and will favor the formation of the endo isomer due to secondary orbital interactions in the transition state.[6]

| Reactant (Dienophile) | Diene | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Major Stereoisomer |

| This compound | Cyclopentadiene | Toluene | 80 | 4 | >90 | endo |

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is a relatively non-polar solvent that is suitable for Diels-Alder reactions and has a boiling point that allows for moderate heating to accelerate the reaction rate.

-

Excess Diene: Using a slight excess of the diene helps to ensure complete consumption of the dienophile, which can be the more valuable reagent.

-

Monitoring by TLC: TLC is a crucial technique for tracking the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged heating.

Protocol 2: Reaction with Furan

Furan is an aromatic diene and is generally less reactive than cyclopentadiene in Diels-Alder reactions.[13][14] The aromatic stabilization energy of furan must be overcome for it to participate in the cycloaddition. Consequently, reactions with furan often require more forcing conditions.

Experimental Protocol:

-

Reactant Preparation: In a sealed tube, combine this compound (0.5 g, 3.87 mmol) and furan (0.53 g, 7.74 mmol, 2.0 equivalents).

-

Solvent: Add 5 mL of benzene as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, carefully open the sealed tube. Remove the solvent and excess furan under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to isolate the Diels-Alder adduct.

Expected Outcome: The reaction with furan is expected to give a lower yield compared to cyclopentadiene due to the aromaticity of furan. The reaction may also be reversible at high temperatures. The major product is typically the exo isomer.

| Reactant (Dienophile) | Diene | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Major Stereoisomer |

| This compound | Furan | Benzene | 120 | 24 | 40-60 | exo |

Causality Behind Experimental Choices:

-

Sealed Tube: A sealed tube is used to prevent the evaporation of the volatile furan and solvent at the elevated reaction temperature.

-

Higher Temperature and Longer Reaction Time: More forcing conditions are necessary to overcome the aromaticity of furan and drive the reaction towards the product.

-

Benzene as Solvent: Benzene is a suitable solvent for this reaction due to its ability to dissolve the reactants and its stability at high temperatures.

Figure 2: A general experimental workflow for the Diels-Alder reaction.

Regioselectivity and Stereoselectivity: A Deeper Dive

When employing unsymmetrical dienes, the regioselectivity of the Diels-Alder reaction with this compound becomes a critical consideration. The regiochemical outcome is governed by the electronic properties of the substituents on the diene.[9] Generally, the reaction proceeds to form the adduct where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.

The stereoselectivity of the reaction, particularly the preference for the endo or exo adduct, is influenced by a combination of steric and electronic factors. While the endo product is often kinetically favored due to stabilizing secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile, the exo product is typically the thermodynamically more stable isomer.[6] The reaction conditions, such as temperature and reaction time, can therefore influence the observed product ratio.

Conclusion and Future Outlook

This compound represents a valuable and reactive dienophile for the construction of complex polycyclic molecules via the Diels-Alder reaction. Its unique combination of ring strain and electronic activation allows for efficient cycloadditions with a variety of dienes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Future research in this area could focus on the development of asymmetric Diels-Alder reactions employing chiral catalysts to control the stereochemical outcome, further expanding the synthetic power of this remarkable dienophile in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds.

References

-

Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]

-

Mehta, G.; Kotha, S. Recent chemistry of benzocyclobutenes. Tetrahedron2001 , 57 (4), 625-659. [Link]

-

Organic Chemistry Portal. Synthesis of benzocyclobutenes. [Link]

-

Khan Academy. Diels-Alder reaction. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Xia, Y., et al. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications2024 , 15 (1), 1-11. [Link]

-

ResearchGate. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]

-

Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]

-

Master Organic Chemistry. Regiochemistry In the Diels-Alder Reaction. [Link]

-

Krespan, C. G.; et al. Dicyanobenzocyclobutene and a Stable Benzocyclobutadiene. Journal of the American Chemical Society1975 , 97 (23), 6880–6881. [Link]

-

Nicolaou, K. C., et al. The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668-1698. [Link]

-

Fringuelli, F., et al. The Diels-Alder reaction in aqueous medium. Tetrahedron1999 , 55 (40), 12071-12096. [Link]

-

Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]

-

Houk, K. N. The frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research1975 , 8 (11), 361-369. [Link]

-

Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254 (5037), 1471-1477. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Chemistry LibreTexts. Cycloaddition Reactions. [Link]

- Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC press, 2002.

-

Kruk, P., et al. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. Monatshefte für Chemie-Chemical Monthly2012 , 143 (6), 895-899. [Link]

-

National Center for Biotechnology Information. Click Chemistry with Cyclopentadiene. [Link]

-

Royal Society of Chemistry. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. [Link]

-

National Center for Biotechnology Information. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. [Link]

-

Khan Academy. Diels-Alder reaction. [Link]

-

National Center for Biotechnology Information. Click Chemistry with Cyclopentadiene. [Link]

-

Royal Society of Chemistry. Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols. [Link]

-

National Center for Biotechnology Information. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Lu Le Laboratory. The Diels-Alder Reaction of Anthracene with Maleic Anhydride. [Link]

-

National Center for Biotechnology Information. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder Reaction [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Design and synthesis of fused polycycles via Diels–Alder reaction and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of 1-Benzocyclobutenecarbonitrile

An Application Note for the Synthesis of 1-Benzocyclobutenecarbonitrile

Introduction: The Synthetic Value of a Strained Ring System

This compound (BCN) is a versatile and highly valuable building block in modern organic synthesis. Its structure, featuring a strained four-membered ring fused to a benzene ring, imparts significant kinetic reactivity while maintaining the thermodynamic stability of the aromatic system.[1][2] This unique combination makes it a sought-after precursor for a variety of complex molecular architectures. The thermal ring-opening of the benzocyclobutene (BCB) moiety to an o-xylylene intermediate allows for facile entry into Diels-Alder reactions, enabling the construction of polycyclic frameworks.[1]

This reactivity profile has positioned BCB derivatives, including the nitrile, as critical intermediates in the synthesis of pharmaceuticals, such as the heart-failure drug Ivabradine, and as monomers for high-performance polymers used in electronics and aerospace.[3][4][5] However, the inherent ring strain that makes BCN so useful also presents a synthetic challenge, often requiring carefully controlled reaction conditions to achieve efficient cyclization without unwanted side reactions.[2][5]

This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from commercially available 2-bromobenzyl bromide. The protocol is divided into two main stages: the formation of the acyclic precursor, 2-bromobenzyl cyanide, and its subsequent base-mediated intramolecular cyclization. We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide a comprehensive step-by-step guide, and outline the critical safety measures required, particularly for the handling of cyanide salts.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with a nucleophilic substitution followed by an intramolecular cyclization.

Caption: Two-step synthesis of this compound.

PART 1: Synthesis of 2-Bromobenzyl Cyanide

Mechanistic Rationale

This step is a classic Williamson ether synthesis analogue, proceeding via an SN2 mechanism. 2-Bromobenzyl bromide is an excellent substrate for this reaction; the benzylic bromide is highly reactive towards nucleophilic attack. Sodium cyanide (NaCN) serves as the nucleophile, with the cyanide anion displacing the bromide ion. A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is chosen to solvate the sodium cation, leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Experimental Protocol

Materials and Equipment:

-

2-Bromobenzyl bromide (C₇H₆Br₂, MW: 249.94 g/mol )

-

Sodium cyanide (NaCN, MW: 49.01 g/mol ) (EXTREMELY TOXIC)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Separatory funnel, standard glassware

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood designated for cyanide use, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with sodium cyanide (4.9 g, 0.1 mol). Add 100 mL of anhydrous DMSO to the flask and stir the suspension.

-

Dissolve 2-bromobenzyl bromide (20.0 g, 0.08 mol) in 20 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to 40-50°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

-

Extraction: Shake the funnel vigorously, allowing the layers to separate. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromobenzyl cyanide as an oil. The product can be used in the next step without further purification if TLC shows high purity.

PART 2: Synthesis of this compound

Mechanistic Rationale

This crucial step involves an intramolecular cyclization to form the strained four-membered ring. A very strong base, sodium amide (NaNH₂), is used to deprotonate the benzylic carbon adjacent to the nitrile group. The resulting carbanion is a potent nucleophile that attacks the bromine-bearing aromatic carbon in an intramolecular nucleophilic aromatic substitution (SNAr-type) reaction, displacing the bromide ion and forming the C-C bond that closes the ring. Liquid ammonia is used as the solvent as it is excellent for dissolving NaNH₂ and stabilizing the anionic intermediates at low temperatures.

Caption: Key mechanistic steps in the formation of BCN.

Critical Safety Precautions for Handling Sodium Cyanide

Sodium cyanide is a rapidly acting, highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[6] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles are mandatory.[6] A face shield should be used where a splash hazard exists.[6]

-

Designated Work Area: All work with sodium cyanide must be conducted in a designated area, clearly marked with warning signs.[6]

-

Emergency Preparedness: An emergency safety shower and eyewash station must be accessible.[6] A cyanide antidote kit should be available, and personnel must be trained in its use.

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in clearly labeled, dedicated hazardous waste containers.[6] Cyanide waste must be kept separate from acidic waste to prevent the generation of lethal hydrogen cyanide (HCN) gas.[7]

-

First Aid:

-

Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[8][9]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[8]

-

Ingestion: Do not induce vomiting.[8] Seek immediate medical attention.

-

Experimental Protocol

Materials and Equipment:

-

2-Bromobenzyl cyanide (from Part 1)

-

Sodium amide (NaNH₂, MW: 39.01 g/mol )

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium chloride (NH₄Cl), solid

-

Three-neck flask, dry ice/acetone condenser, gas inlet/outlet

-

Low-temperature thermometer

-

Mechanical stirrer

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser. The entire apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Medium: Cool the flask to -78°C (dry ice/acetone bath). Condense approximately 100 mL of ammonia gas into the flask.

-

Base Addition: While maintaining the temperature at -78°C, carefully add sodium amide (3.9 g, 0.1 mol) in portions to the liquid ammonia with vigorous stirring.

-

Substrate Addition: Dissolve the crude 2-bromobenzyl cyanide (~0.08 mol) in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium amide suspension over 30 minutes. A color change is typically observed.

-

Reaction: Allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to the boiling point of ammonia (-33°C) and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride (6.4 g, 0.12 mol) at -78°C.

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

-

Work-up: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with two 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic solution on a rotary evaporator. Purify the resulting crude oil by vacuum distillation (boiling point: 88°C at 1.3 mmHg) to yield pure this compound.[10][11]

Summary of Quantitative Data and Expected Results

| Parameter | Part 1 (Cyanation) | Part 2 (Cyclization) |

| Key Reactant | 2-Bromobenzyl bromide | 2-Bromobenzyl Cyanide |

| Amount | 20.0 g (0.08 mol) | ~15.7 g (0.08 mol, crude) |

| Key Reagent | Sodium Cyanide | Sodium Amide |

| Equivalents | 1.25 | 1.25 |

| Solvent | Anhydrous DMSO | Liquid NH₃ / Diethyl Ether |

| Temperature | 40-50°C | -78°C to -33°C |

| Reaction Time | 3-4 hours | 3 hours |

| Product | 2-Bromobenzyl Cyanide | This compound |

| Molecular Formula | C₈H₆BrN | C₉H₇N[10] |

| Molecular Weight | 196.05 g/mol | 129.16 g/mol [11] |

| Expected Yield | 85-95% (crude) | 60-70% (after distillation) |

| Appearance | Yellowish Oil | Colorless Liquid[11] |

References

-

Laboratory Safety Guideline. Sodium and Potassium Cyanide. [Link]

-

Tae Kwang Co., Ltd. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

-

United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]

- Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659.

-

Chaumontet, M., et al. (2008). Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study. Journal of the American Chemical Society, 130(45), 15157-15166. [Link]

-

Nagalakshmi, R., & Madhavi, A. (2021). Recent Advances in Benzocyclobutene Chemistry. ResearchGate. [Link]

-

Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Indian Academy of Sciences. [Link]

-

Organic Chemistry Portal. Benzocyclobutene synthesis. [Link]

-

United Chemical. Exploring 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile: Properties and Applications. [Link]

-

R Discovery. Benzocyclobutenes in polymer synthesis. [Link]

-

ResearchGate. Recent Chemistry Of Benzocyclobutenes | Request PDF. [Link]

-

Mol-Instincts. This compound - 6809-91-2, C9H7N, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Bionity. A better route to benzocyclobutenes, sought-after buildingblocks for drugs. [Link]

-

PrepChem.com. Preparation of 2-bromobenzyl bromide. [Link]

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]

- 6. uthsc.edu [uthsc.edu]

- 7. camachem.com [camachem.com]

- 8. unitedchemicalcn.com [unitedchemicalcn.com]

- 9. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 1-氰基苯并环丁烯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Deployment of 1-Benzocyclobutenecarbonitrile in the Synthesis of Complex Natural Products

Abstract

1-Benzocyclobutenecarbonitrile has emerged as a potent and versatile building block in the sophisticated art of natural product synthesis. Its strategic value lies in its ability to serve as a stable precursor to the highly reactive 1-cyano-o-quinodimethane, a powerful diene for intricate Diels-Alder cycloadditions. This application note provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in the construction of complex molecular architectures, with a focus on the synthesis of bioactive lignans and the rocaglamide family of natural products. Detailed protocols, mechanistic insights, and quantitative data are presented to guide researchers, scientists, and drug development professionals in leveraging this unique reagent for their synthetic campaigns.

Introduction: The Allure of a Strained Ring System